2,4-Diamino-5-(Brommethyl)pyrimidin

Übersicht

Beschreibung

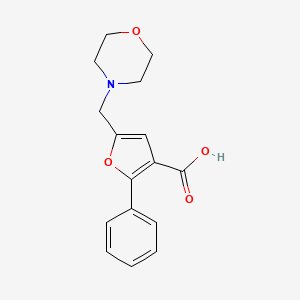

2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H8Br2N4. It has a molecular weight of 283.96 . This compound is also known by several synonyms, including 5-BROMOMETHYL-PYRIMIDINE-2,4-DIAMINE and 5-(BROMOMETHYL)-2,4-PYRIMIDINE DIAMINE .

Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been explored in various studies . One approach involves designing and synthesizing a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site . Another method involves the synthesis of pyrimidines from β-Dicarbonyl Compounds and Dicyanodiamide .Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-(bromomethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-(bromomethyl)pyrimidine include a molecular weight of 283.96 . The boiling point, melting point, and other specific properties are not mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Aktivitäten

Die Verbindung wurde bei der Synthese von Derivaten verwendet, die signifikante antituberkulare Aktivitäten gezeigt haben . Insbesondere wurden diese Derivate entwickelt, um die Dihydrofolat-Reduktase in Mycobacterium tuberculosis (Mtb) zu hemmen, die ein wichtiges pharmakologisches Ziel bei der Entwicklung von Anti-TB-Medikamenten ist . Die Derivate wurden so konzipiert, dass sie einen 2,4-Diaminopyrimidin-Kern mit Seitenketten enthalten, um die Glycerin-Bindungsstelle mit geeigneter Hydrophilie für den Zelleintritt zu besetzen .

Antimikrobielle Anwendungen

Das Pyrimidin-Gerüst, zu dem auch 2,4-Diamino-5-(Brommethyl)pyrimidin gehört, findet breite therapeutische Anwendungen, einschließlich antimikrobieller Anwendungen . Dies ist auf seine synthetische Zugänglichkeit und strukturelle Vielfalt zurückzuführen .

Antimalaria-Anwendungen

Pyrimidine, einschließlich this compound, wurden bei der Entwicklung von Antimalaria-Medikamenten eingesetzt . Diese Verbindungen haben sich als potenziell wirksam bei der Hemmung des Wachstums von Malaria-Erregern erwiesen .

Antivirale Anwendungen

Das Pyrimidin-Gerüst wurde auch bei der Entwicklung von antiviralen Medikamenten verwendet . Diese Medikamente wirken, indem sie die Replikation von Viren in Wirtszellen hemmen .

Antikrebs-Anwendungen

Pyrimidine wurden bei der Entwicklung von Antikrebsmitteln eingesetzt . Diese Medikamente wirken, indem sie das Wachstum und die Proliferation von Krebszellen hemmen .

Entzündungshemmende Anwendungen

Pyrimidine wurden bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt . Diese Medikamente wirken, indem sie Entzündungen im Körper reduzieren .

Zukünftige Richtungen

The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Wirkmechanismus

Target of Action

The primary target of 2,4-Diamino-5-(bromomethyl)pyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and is an important drug target in anti-tuberculosis drug development .

Mode of Action

2,4-Diamino-5-(bromomethyl)pyrimidine interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This site is considered a useful target to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the GOL binding site with proper hydrophilicity for cell entry .

Biochemical Pathways

The compound affects the biochemical pathway involving the mt-DHFR enzyme. By inhibiting this enzyme, it disrupts the synthesis of nucleotides, which are essential for the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound is designed to have proper hydrophilicity to cross the cell wall of mycobacterium tuberculosis and function at the whole cell level .

Result of Action

The inhibition of mt-DHFR by 2,4-Diamino-5-(bromomethyl)pyrimidine leads to a disruption in the synthesis of nucleotides, thereby inhibiting the growth and survival of Mycobacterium tuberculosis . In a study, one of the synthesized compounds showed good anti-tuberculosis activity with a significant selectivity against vero cells .

Action Environment

The action of 2,4-Diamino-5-(bromomethyl)pyrimidine can be influenced by environmental factors such as the hydrophilicity of the compound and the size of its side chains . These factors can affect the compound’s ability to cross the cell wall of Mycobacterium tuberculosis and its interaction with the GOL binding site of mt-DHFR .

Biochemische Analyse

Biochemical Properties

2,4-Diamino-5-(bromomethyl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of nucleotides, which are essential for DNA replication and cell division . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to interact with glycerol binding sites, enhancing its selectivity towards certain bacterial enzymes .

Cellular Effects

The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits the growth and proliferation by targeting dihydrofolate reductase, leading to a decrease in nucleotide synthesis . In mammalian cells, 2,4-Diamino-5-(bromomethyl)pyrimidine can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the folate pathway, thereby affecting cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of thymidine and purine nucleotides, which are crucial for DNA replication and cell division. Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-(bromomethyl)pyrimidine change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,4-Diamino-5-(bromomethyl)pyrimidine can have lasting effects on cellular function, including sustained inhibition of nucleotide synthesis and prolonged disruption of cell division . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 2,4-Diamino-5-(bromomethyl)pyrimidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects .

Metabolic Pathways

2,4-Diamino-5-(bromomethyl)pyrimidine is involved in several metabolic pathways, primarily those related to the folate cycle. The compound interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of folate metabolism . This interaction affects the levels of metabolites such as tetrahydrofolate and its derivatives, which are essential for nucleotide synthesis and cellular proliferation .

Transport and Distribution

The transport and distribution of 2,4-Diamino-5-(bromomethyl)pyrimidine within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can be distributed to various tissues, including the liver and kidneys, where it may cause toxicity at high concentrations .

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-(bromomethyl)pyrimidine is primarily in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that 2,4-Diamino-5-(bromomethyl)pyrimidine reaches its target enzymes and exerts its inhibitory effects .

Eigenschaften

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89446-58-2 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)